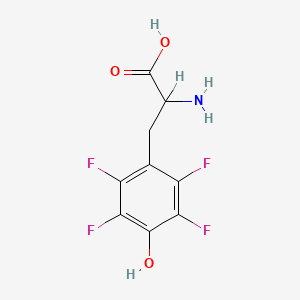![molecular formula C20H16N2 B1220394 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine CAS No. 80462-90-4](/img/structure/B1220394.png)
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is a heterocyclic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepines by combining a nucleophilic aromatic substitution reaction with a subsequent cyclocondensation step . The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This mechanism is similar to other benzodiazepines, which are known for their calming and sedative effects.
Comparación Con Compuestos Similares
Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its benzyl substitution at the 6-position can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic applications.
Propiedades
Número CAS |
80462-90-4 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
6-benzyl-7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22-20/h1-13H,14H2,(H,21,22) |
Clave InChI |
JPLZXAWRAUIZFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Sinónimos |
6-BDBDA 6-benzyl-5H-dibenzodiazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


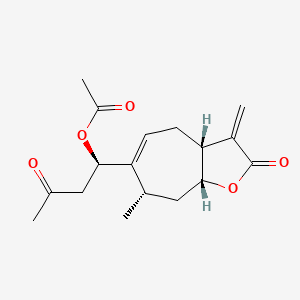
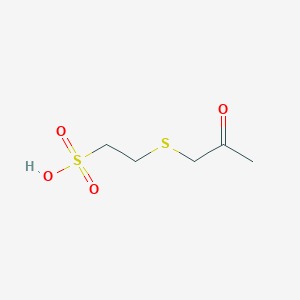

![(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1220322.png)
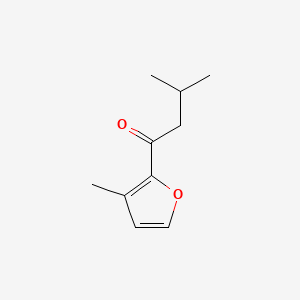

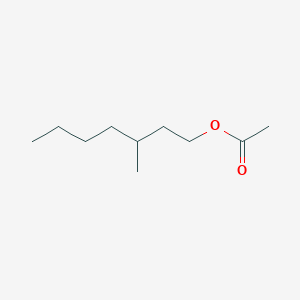

![[4-(2-Methylphenyl)-1-piperazinyl]-(4-nitrophenyl)methanethione](/img/structure/B1220329.png)

![7-[(R)-(4-methylanilino)-phenylmethyl]quinolin-8-ol](/img/structure/B1220331.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)
